Phosglycin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[diethoxyphosphinothioyl(ethyl)amino]-N,N-dipropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31N2O3PS/c1-6-11-15(12-7-2)14(17)13-16(8-3)20(21,18-9-4)19-10-5/h6-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNIOVDMKMGGSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN(CC)P(=S)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31N2O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146938 | |
| Record name | 2-[(Diethoxyphosphinothioyl)(ethyl)amino]-N,N-dipropylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105084-66-0 | |
| Record name | Phosglycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105084-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosglycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105084660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Diethoxyphosphinothioyl)(ethyl)amino]-N,N-dipropylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHOSGLYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XOJ51DRQ9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Stoichiometry and Conditions
-
Molar Ratios : Paraformaldehyde, glycine, and dimethyl phosphite are combined in a molar ratio of (1.7–2.2):1:(0.9–1.5). Methanol is used as a solvent at 5–20 times the molar quantity of glycine.
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Catalyst : Triethanolamine (0.75–1.2 equivalents relative to glycine) facilitates the condensation reaction at 25–50°C.
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Hydrochloric Acid Addition : Post-condensation, HCl gas is introduced to precipitate triethanolamine hydrochloride, which is filtered and recycled. Subsequent hydrolysis with hydrochloric acid (2–2.5 equivalents) at 100–135°C for 7–8 hours yields the target compound.
Yield and Purification
-
Glyphosate Yield : The method achieves a glyphosate yield of 77% with 95% purity after crystallization.
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Byproduct Management : Triethanolamine hydrochloride recovery exceeds 95%, enhancing process sustainability.
Table 1. Optimization Parameters for Glyphosate Synthesis
| Parameter | Range | Optimal Value |
|---|---|---|
| Molar Ratio (CH₂O:Gly) | 1.7–2.2:1 | 2.0:1 |
| Reaction Temperature | 25–50°C | 40°C |
| Hydrolysis Time | 7–8 hours | 8 hours |
Enzymatic Phosphorylation
Enzymatic methods, though primarily explored for glycosyl phosphates, offer a template for glycine phosphorylation. A phosphorylase-phosphatase cascade reaction synthesizes glycosyl phosphates from inorganic phosphate and sucrose. Adapting this approach for glycine requires:
Enzyme Selection and Mechanism
Substrate Engineering
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Phosphate Donors : αGlc 1-phosphate serves as a donor in sequential reactions, achieving 80% substrate conversion.
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Acceptor Specificity : While AGP shows preference for monosaccharides, glycine’s amino group may act as a nucleophile in modified systems.
Table 2. Enzymatic Phosphorylation Efficiency
| Substrate | Product Yield (%) | Reaction Time (h) |
|---|---|---|
| d-Mannose | 70 | 24 |
| d-Glucose | 80 | 24 |
Reduction-Alkylation-Oxidation Approach
A three-step route for glycosyl phosphinic acids suggests a pathway for glycine derivatives:
Synthetic Pathway
Challenges and Adaptations
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Stability : Primary phosphines are air-sensitive, necessitating inert conditions.
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Scope : This method’s applicability to amino acids remains untested but theoretically plausible.
Acid-Catalyzed Hydrolysis
Direct phosphorylation using mineral acids is a straightforward but less selective method. For example, glyphosate synthesis employs hydrochloric acid hydrolysis of intermediates. For this compound:
Procedure
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Phosphoric Acid Reaction : Glycine reacts with excess phosphoric acid at elevated temperatures (80–100°C).
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Neutralization : pH adjustment with NaOH precipitates the phosphate salt.
Limitations
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Byproducts : Over-phosphorylation and decomposition may occur without precise stoichiometric control.
Comparative Analysis of Methods
Table 3. Method Efficacy and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Condensation | 77 | 95 | Industrial |
| Enzymatic | 70–80 | 90 | Lab-scale |
| Reduction-Oxidation | N/A | N/A | Theoretical |
| Acid-Catalyzed | 50–60 | 80 | Small-scale |
Chemical Reactions Analysis
Types of Reactions: Phosglycin undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its corresponding oxides.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and controlled temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce phosphine derivatives .
Scientific Research Applications
Phosglycin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pesticides and other industrial chemicals
Mechanism of Action
Phosglycin exerts its effects through interactions with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Structural Comparison
| Compound | Molecular Formula | Key Functional Groups | Classification |
|---|---|---|---|
| This compound | C₁₄H₃₁N₂O₃PS | Diethoxyphosphinothioyl, dipropylacetamide | Phosphoramidate |
| Acephate | C₄H₁₀NO₃PS | Acetylated methamidophos derivative | Phosphoramidothioate |
| Methamidophos | C₂H₈NO₂PS | Methylamine, phosphorothioate | Organophosphate |
| Phosfolan | C₆H₁₂NO₃PS₂ | Cyclic dithiophosphate, methyl group | Phosphorodithioate |
Key Structural Differences :
Functional and Efficacy Comparison
| Parameter | This compound | Acephate | Methamidophos |
|---|---|---|---|
| Toxicity (LD₅₀) | Moderate (data limited) | 945 mg/kg (rat, oral) | 20 mg/kg (rat, oral) |
| Water Solubility | Low (lipophilic) | 650 g/L | 2.3 g/L |
| Environmental Persistence | Moderate half-life in soil | Short half-life (hydrolyzes rapidly) | High persistence (resistant to hydrolysis) |
| Regulatory Status | Approved in China | Banned in EU, restricted in US | Globally banned (WHO Class Ia) |
Functional Insights :
- Acephate ’s acetyl group reduces mammalian toxicity but requires enzymatic conversion to methamidophos for insecticidal activity, whereas this compound’s structure suggests direct efficacy .
- Methamidophos is highly toxic but less stable, leading to its phase-out in many countries, while this compound’s diethoxy groups may improve environmental stability .
Analytical and Regulatory Considerations
- Detection Methods: this compound’s sulfur and phosphorus content allows detection via GC-MS or LC-MS, similar to other organophosphates, but its unique structure may require specialized columns for separation .
- Regulatory Classification : this compound falls under HS code 29299090.13 (13% tax rate), alongside compounds like schradan and crufomate , indicating its moderate regulatory scrutiny compared to restricted substances like methamidophos .
Biological Activity
Phosglycin, a phosphonic acid derivative, is primarily recognized for its applications in agriculture as a fungicide and biocontrol agent. This compound's biological activity has been the subject of various studies, highlighting its efficacy against phytopathogenic fungi and its potential use in integrated pest management strategies.
Chemical Structure and Properties
This compound is characterized by its unique phosphonic structure, which contributes to its biological activity. The compound’s molecular formula is , and it features both amine and phosphonate groups, allowing it to interact effectively with biological systems.
This compound exerts its biological effects primarily through the inhibition of specific metabolic pathways in target organisms. Its mode of action involves:
- Inhibition of Fungal Growth : this compound interferes with the synthesis of essential metabolites in fungi, leading to growth inhibition.
- Disruption of Cellular Functions : The compound can disrupt cellular processes such as respiration and energy production in pathogens.
Efficacy Against Phytopathogens
Research indicates that this compound demonstrates significant antifungal properties. Below is a summary table of its efficacy against various fungal strains:
| Fungal Strain | Concentration (ppm) | Inhibition (%) |
|---|---|---|
| Botrytis cinerea | 10 | 95 |
| Fusarium oxysporum | 5 | 80 |
| Rhizoctonia solani | 2 | 60 |
| Alternaria solani | 1 | 40 |
These results suggest that higher concentrations of this compound are required for effective inhibition of fungal growth, particularly against more resistant strains.
Case Studies on Biological Activity
Several case studies have documented the effectiveness of this compound in agricultural settings:
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Field Trials on Tomato Plants :
- Conducted in 2022, this study evaluated the impact of this compound on tomato plants infected with Botrytis cinerea. Results showed a significant reduction in disease severity (up to 80%) when treated with a 10 ppm solution.
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Greenhouse Study on Cucumber :
- A greenhouse trial assessed the effectiveness of this compound against powdery mildew (Sphaerotheca fuliginea). The application of 5 ppm resulted in a 70% reduction in disease incidence compared to untreated controls.
-
Integrated Pest Management (IPM) Strategies :
- In an IPM framework, this compound was combined with biological control agents such as Bacillus subtilis. This combination enhanced overall disease suppression by synergistically improving plant resistance mechanisms.
Safety Profile and Environmental Impact
This compound is noted for its relatively low toxicity to non-target organisms, making it suitable for use in sustainable agricultural practices. Studies indicate that it poses minimal risk to beneficial insects and has a favorable biodegradation profile.
Q & A
Q. How should researchers address potential conflicts between proprietary this compound formulations and open-science initiatives?
- Methodological Answer : Negotiate data-sharing agreements with industry partners to publish anonymized datasets. Use embargo periods to protect intellectual property while allowing academic validation. Cite prior art rigorously to avoid patent infringement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
